molecular formula C17H13F2N3O2 B6529352 N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2,6-difluorobenzamide CAS No. 946306-13-4

N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2,6-difluorobenzamide

Cat. No.: B6529352
CAS No.: 946306-13-4
M. Wt: 329.30 g/mol
InChI Key: PCHDDMMHYWIBJY-UHFFFAOYSA-N
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Description

N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2,6-difluorobenzamide is a benzamide derivative featuring a 2,6-difluorobenzamide core linked to a phenyl group substituted with a 5-ethyl-1,3,4-oxadiazole ring. This structure is characteristic of compounds designed for pesticidal activity, particularly as chitin synthesis inhibitors targeting insect growth regulators. The ethyl group on the oxadiazole ring may influence metabolic stability and binding affinity compared to analogs with methyl or bulkier substituents .

Properties

IUPAC Name

N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N3O2/c1-2-14-21-22-17(24-14)10-6-8-11(9-7-10)20-16(23)15-12(18)4-3-5-13(15)19/h3-9H,2H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCHDDMMHYWIBJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2,6-difluorobenzamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method is the cyclization of benzophenone hydrazide followed by nucleophilic alkylation. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the cyclization reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors or batch processing. These methods ensure the efficient production of the compound while maintaining high purity and yield. The choice of solvents, catalysts, and reaction conditions is optimized to achieve the desired product on a commercial scale.

Chemical Reactions Analysis

Types of Reactions: N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2,6-difluorobenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the compound's structure.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2,6-difluorobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.

Medicine: In the field of medicine, this compound is being investigated for its therapeutic properties. It has shown promise in preclinical studies for the treatment of certain diseases, including cancer and inflammatory disorders.

Industry: Industrially, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2,6-difluorobenzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Novaluron’s trifluoromethoxy and trifluoroethoxy groups enhance lipophilicity, improving cuticle penetration .
  • Flucycloxuron ’s cyclopropylmethylene group confers acaricidal activity, broadening its target spectrum .
2.2 Physical and Chemical Properties
  • Novaluron: Molecular weight = 492.7 g/mol, melting point = 176°C .
  • Hexaflumuron : Likely higher molecular weight due to tetrafluoroethoxy group, though exact data unavailable .
  • Target Compound : The ethyl group on oxadiazole may lower melting point compared to methyl analogs, enhancing solubility .

Biological Activity

N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2,6-difluorobenzamide is a compound belonging to the oxadiazole class of organic compounds, which has garnered attention for its potential biological activities, particularly in the fields of antifungal and antibacterial applications. This article explores the synthesis, biological activity, and relevant research findings associated with this compound.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Oxadiazole Ring : This is achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
  • Coupling Reaction : The oxadiazole derivative is coupled with a substituted benzoyl chloride in the presence of a base, such as triethylamine, to yield the final product.

Table 1: Synthetic Route Overview

StepDescription
Formation of OxadiazoleCyclization of hydrazides with carboxylic acids
Coupling ReactionReaction with substituted benzoyl chloride

Antifungal Activity

Recent studies have demonstrated that derivatives of this compound exhibit varying degrees of antifungal activity. In vitro assays have shown that certain compounds display significant efficacy against pathogens such as Botrytis cinerea and Rhizoctonia solani.

Table 2: Antifungal Activity Data

Compound IDPathogenEC50 (μg/mL)Comparison
4jRhizoctonia solani6.72Comparable to hymexazol (6.11 μg/mL)
4lRhizoctonia solani5.21Superior to hymexazol (71.98%)
4qBotrytis cinerea50Inhibition rate: 32.52%

Antibacterial Activity

The antibacterial properties of this compound were assessed against various strains including Xanthomonas oryzae and Xanthomonas citri. Results indicated lower activity compared to standard treatments like thiodiazole copper.

Table 3: Antibacterial Activity Data

Compound IDBacteriaConcentration (μg/mL)Activity Level
4aXanthomonas oryzae200Lower than thiodiazole copper
4wXanthomonas citri100Lower than thiodiazole copper

The exact mechanism of action for this compound is still under investigation. However, it is believed that the compound interacts with specific molecular targets in the body by binding to enzymes or receptors involved in inflammatory and microbial processes. Preliminary molecular docking studies suggest potential interactions with key enzymes that could lead to its observed biological activities.

Case Studies and Research Findings

A study published in MDPI highlighted the synthesis and biological evaluation of novel oxadiazole derivatives. The findings indicated that compounds similar to this compound exhibited promising antifungal activities against various fungal pathogens and suggested further optimization for enhanced efficacy .

Another research article focused on structure–activity relationship (SAR) studies involving oxadiazole derivatives as inhibitors for SARS-CoV-2 M pro. Although not directly related to this compound, it underscores the potential of oxadiazole compounds in drug discovery .

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